

Technical Guide: 2-Ethyl-5-methylpyrazine-d5 in Quantitative Analysis

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Compound of Interest

Compound Name: **2-Ethyl-5-methylpyrazine-d5**

Cat. No.: **B12378437**

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This technical guide provides an in-depth overview of **2-Ethyl-5-methylpyrazine-d5**, a deuterated isotopologue of the aromatic compound 2-Ethyl-5-methylpyrazine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Concepts

2-Ethyl-5-methylpyrazine is a naturally occurring volatile compound found in various cooked and roasted foods, contributing to their characteristic nutty and roasted aromas. In the fields of analytical chemistry, metabolomics, and pharmacokinetic studies, the precise quantification of such compounds is crucial. The use of a stable isotope-labeled internal standard, such as **2-Ethyl-5-methylpyrazine-d5**, is the gold standard for achieving high accuracy and precision in these measurements.

The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard to a sample. The labeled compound is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Because the labeled standard and the native analyte can be distinguished by their mass-to-charge ratio in a mass spectrometer, any sample loss during the analytical workflow affects both compounds equally, allowing for highly accurate quantification.

Data Presentation

The key quantitative data for 2-Ethyl-5-methylpyrazine and its deuterated analog are summarized in the table below.

Compound	Chemical Formula	Molecular Weight (g/mol)
2-Ethyl-5-methylpyrazine	C ₇ H ₁₀ N ₂	122.17[1][2][3]
2-Ethyl-5-methylpyrazine-d5	C ₇ H ₅ D ₅ N ₂	127.20[4][5]

Experimental Protocols

The following is a representative protocol for the quantitative analysis of 2-Ethyl-5-methylpyrazine in a complex matrix using **2-Ethyl-5-methylpyrazine-d5** as an internal standard via a Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for similar analytes. [6]

Objective: To accurately quantify the concentration of 2-Ethyl-5-methylpyrazine in a given sample matrix.

Materials:

- Sample containing 2-Ethyl-5-methylpyrazine
- **2-Ethyl-5-methylpyrazine-d5** internal standard solution of known concentration
- Organic solvent (e.g., dichloromethane, methanol)
- Anhydrous sodium sulfate
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms)
- Standard laboratory glassware and equipment

Procedure:

- Sample Preparation:

- Accurately weigh a known amount of the homogenized sample into a suitable container.
- Spike the sample with a known volume of the **2-Ethyl-5-methylpyrazine-d5** internal standard solution. The amount of internal standard added should be comparable to the expected amount of the native analyte in the sample.
- Thoroughly mix the sample and internal standard.

- Extraction:

- Perform a liquid-liquid extraction by adding an appropriate organic solvent to the sample.
- Vortex or shake the mixture vigorously to ensure efficient extraction of the analyte and internal standard into the organic phase.
- Centrifuge the mixture to separate the organic and aqueous layers.
- Carefully collect the organic layer.
- Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume suitable for GC-MS analysis.

- GC-MS Analysis:

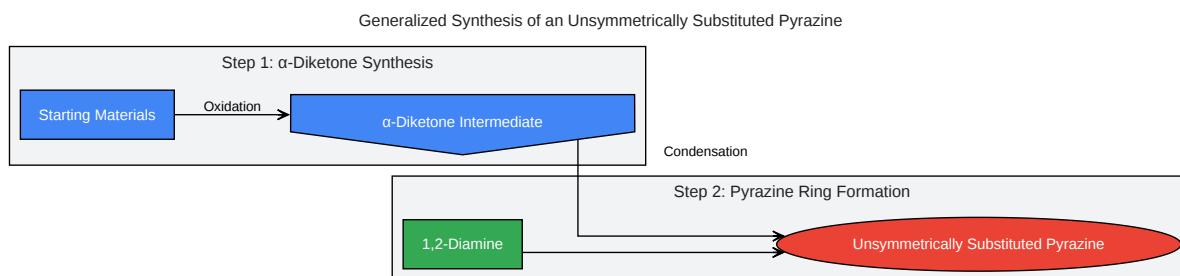
- Inject a small volume (typically 1 μ L) of the concentrated extract into the GC-MS system.
- The gas chromatograph will separate the 2-Ethyl-5-methylpyrazine and **2-Ethyl-5-methylpyrazine-d5** from other components in the sample matrix.
- The mass spectrometer will detect and quantify the target analyte and the internal standard based on their unique mass-to-charge ratios.

- Quantification:

- The concentration of 2-Ethyl-5-methylpyrazine in the original sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard, and the known concentration of the internal standard added.

Mandatory Visualization

The following diagram illustrates a generalized synthetic pathway for producing an unsymmetrically substituted pyrazine, a logical workflow relevant to the synthesis of the target molecule and its isotopologues.



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A generalized workflow for the synthesis of unsymmetrically substituted pyrazines.

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